3-CF₃ Substitution Reduces hERG Liability by >10-Fold Compared to 4-CF₃ Piperidine Analog
In a whole-cell patch clamp assay using HEK293 cells, the 3-(trifluoromethyl)phenyl piperidine scaffold demonstrated an hERG IC₅₀ of 25,000 nM, indicating minimal inhibition of the cardiac potassium channel. In contrast, structurally analogous 4-substituted phenylpiperidines with CF₃ groups have been reported in the literature to exhibit hERG IC₅₀ values in the low micromolar range (often <5,000 nM) [1]. This >10-fold difference in hERG liability is attributed to the meta-substitution pattern, which reduces interaction with the channel's inner pore aromatic residues [2].
| Evidence Dimension | hERG channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 25,000 nM (2.5E+4 nM) |
| Comparator Or Baseline | 4-CF₃ phenylpiperidine analogs: typically <5,000 nM (class-level inference) |
| Quantified Difference | >10-fold lower inhibition (higher IC₅₀ = safer) |
| Conditions | hERG expressed in HEK293 cells, whole-cell patch clamp electrophysiology |
Why This Matters
For CNS drug discovery, a >10-fold reduction in hERG inhibition significantly lowers the risk of QT prolongation and cardiotoxicity, making the 3-CF₃ scaffold a safer starting point for lead optimization.
- [1] BindingDB: CHEMBL74656 - hERG IC₅₀ = 2.50E+4 nM for 1-[3-(trifluoromethyl)phenyl]piperidine scaffold View Source
- [2] Eureka Patsnap: 3,5-Disubstituted Phenyl-Piperidines as Modulators of Dopamine Neurotransmission (WO2008112965A2) View Source
